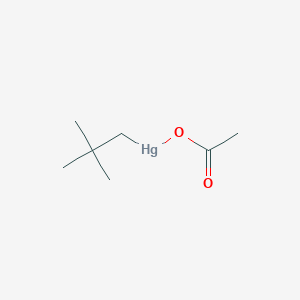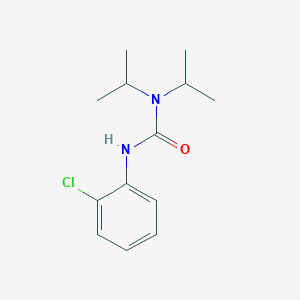
1,2-Diethyl-1,2-diphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-1,2-diphenylhydrazine is an organic compound with the molecular formula C16H20N2 It is a member of the hydrazine family, characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-1,2-diphenylhydrazine typically involves the reaction of ethylamine with benzaldehyde to form N-ethylbenzylideneamine, which is then reduced to N-ethylbenzylamine. This intermediate is further reacted with another equivalent of benzaldehyde to form N,N’-diethylbenzylideneamine, which is subsequently reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Diethyl-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other hydrazine derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Diethyl-1,2-diphenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. It can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes through its reactive nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylhydrazine: Similar structure but lacks the ethyl groups.
N,N’-Diethylhydrazine: Similar hydrazine core but different substituents.
Phenylhydrazine: Contains only one phenyl group.
Uniqueness
1,2-Diethyl-1,2-diphenylhydrazine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
43199-88-8 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1,2-diethyl-1,2-diphenylhydrazine |
InChI |
InChI=1S/C16H20N2/c1-3-17(15-11-7-5-8-12-15)18(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
OHCIZKCZWUDEPU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)N(CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)

![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)


![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)



